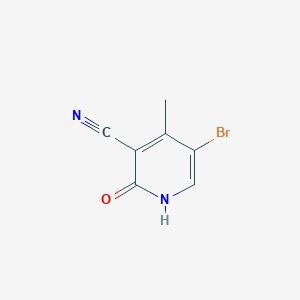

5-Bromo-2-hydroxy-4-methylnicotinonitrile

Beschreibung

5-Bromo-2-hydroxy-4-methylnicotinonitrile (CAS: 1142188-69-9) is a substituted nicotinonitrile derivative with the molecular formula C₇H₄BrN₂O and a molecular weight of 229.03 g/mol . It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position of the pyridine ring. This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and agrochemical research due to its versatile reactivity . Its structural motifs—particularly the hydroxyl and nitrile groups—make it a valuable intermediate for synthesizing bioactive molecules, though specific applications require further exploration.

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOPINQMTRITRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Bromo-2-hydroxy-4-methylnicotinonitrile (C₉H₈BrN₃O) is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics, including a bromine atom, a hydroxyl group, and a nitrile functional group. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 5-position enhances electrophilic properties.

- Hydroxyl group contributes to its reactivity.

- Nitrile group provides potential for various chemical modifications.

These features make 5-Bromo-2-hydroxy-4-methylnicotinonitrile a candidate for further biological studies.

Biological Activity

Research indicates that 5-Bromo-2-hydroxy-4-methylnicotinonitrile possesses several biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, inhibition of certain kinases could lead to reduced tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Modulates enzyme activity |

The biological effects of 5-Bromo-2-hydroxy-4-methylnicotinonitrile can be attributed to its interactions at the molecular level:

- Receptor Binding : The compound may bind to specific receptors in cells, influencing their activity and leading to altered cellular responses.

- Enzyme Interaction : It acts as an inhibitor for certain enzymes, disrupting metabolic pathways essential for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it may affect oxidative stress responses in cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nicotinonitrile derivatives, 5-Bromo-2-hydroxy-4-methylnicotinonitrile demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation on the anticancer properties of this compound involved treatment of human colorectal adenocarcinoma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting it could serve as a lead compound for the development of new anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

This property may influence solubility, crystallization, and biological interactions compared to chloro (e.g., 84703-18-4) or amino (e.g., 20826-04-4) derivatives.

Electronic Effects :

- Electron-withdrawing groups (e.g., -CN, -CF₃) modulate the pyridine ring’s electronic profile, affecting reactivity in cross-coupling reactions. For example, bromine at the 5-position (as in the target compound) may direct electrophilic substitution differently compared to bromine at the 2-position (e.g., 65996-18-1).

Physical and Spectral Properties

- Hydrogen Bonding: The hydroxyl group in 5-bromo-2-hydroxy-4-methylnicotinonitrile likely participates in intramolecular or intermolecular hydrogen bonding, similar to 5-bromo-2-hydroxybenzonitrile, which exhibits O⋯N distances of ~2.8 Å and O–H⋯N angles of ~170° . This contrasts with non-hydroxylated analogs like 2-bromo-5-methylnicotinonitrile, where such interactions are absent.

- NMR and MS Data: Analogs like 2-bromo-5-methylnicotinonitrile show distinct ¹H NMR signals (δ 2.4 for CH₃, δ 7.75–8.4 for aromatic protons) and mass spectral peaks at m/z 196/198 (Br isotopes) . Similar patterns are expected for the target compound, with additional downfield shifts for the hydroxyl proton.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.